1-[10-(9H-Carbazol-9-yl)decyl]-1'-methyl-4,4'-bipyridin-1-ium dichloride
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Overview
Description
1-[10-(9H-Carbazol-9-yl)decyl]-1’-methyl-4,4’-bipyridin-1-ium dichloride is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent hole-transporting abilities
Preparation Methods
The synthesis of 1-[10-(9H-Carbazol-9-yl)decyl]-1’-methyl-4,4’-bipyridin-1-ium dichloride typically involves multiple steps, starting with the functionalization of carbazole. The synthetic route often includes:
N-Alkylation of Carbazole: This step involves the reaction of carbazole with an alkyl halide to introduce the decyl chain.
Coupling with Bipyridine: The alkylated carbazole is then coupled with a bipyridine derivative under specific conditions, such as Suzuki coupling reactions, to form the desired bipyridinium structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[10-(9H-Carbazol-9-yl)decyl]-1’-methyl-4,4’-bipyridin-1-ium dichloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[10-(9H-Carbazol-9-yl)decyl]-1’-methyl-4,4’-bipyridin-1-ium dichloride has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photovoltaics: The compound is explored for use in photovoltaic devices, where it can enhance the efficiency of solar cells.
Electrochemical Applications: The compound is also used in electrochemical devices such as batteries and supercapacitors.
Mechanism of Action
The mechanism of action of 1-[10-(9H-Carbazol-9-yl)decyl]-1’-methyl-4,4’-bipyridin-1-ium dichloride involves its ability to transport holes efficiently. The carbazole moiety provides excellent hole-transporting capabilities, while the bipyridinium structure facilitates charge separation and transport. This combination makes it highly effective in devices that require efficient charge transport, such as OLEDs and photovoltaic cells .
Comparison with Similar Compounds
Similar compounds to 1-[10-(9H-Carbazol-9-yl)decyl]-1’-methyl-4,4’-bipyridin-1-ium dichloride include:
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Known for its use in OLEDs as a host material.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN): Used as a photoredox catalyst in various organic transformations.
Poly(2,7-carbazole): Exhibits extended conjugation length and is used in optoelectronic applications.
The uniqueness of 1-[10-(9H-Carbazol-9-yl)decyl]-1’-methyl-4,4’-bipyridin-1-ium dichloride lies in its specific combination of carbazole and bipyridinium structures, which provide a balance of stability, charge transport, and functional versatility .
Properties
CAS No. |
830356-27-9 |
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Molecular Formula |
C33H39Cl2N3 |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
9-[10-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]decyl]carbazole;dichloride |
InChI |
InChI=1S/C33H39N3.2ClH/c1-34-24-18-28(19-25-34)29-20-26-35(27-21-29)22-12-6-4-2-3-5-7-13-23-36-32-16-10-8-14-30(32)31-15-9-11-17-33(31)36;;/h8-11,14-21,24-27H,2-7,12-13,22-23H2,1H3;2*1H/q+2;;/p-2 |
InChI Key |
DOTUZBKMKRQKOA-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCN3C4=CC=CC=C4C5=CC=CC=C53.[Cl-].[Cl-] |
Origin of Product |
United States |
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